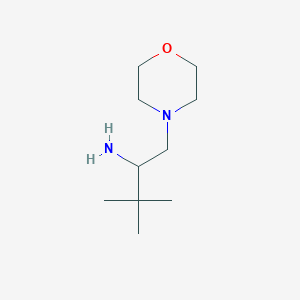
3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrile, also known as 4-methyl-1-oxophthalazin-2(1H)-yl)propanenitrile, is a novel small molecule that has recently been studied for its potential therapeutic applications. It is an organic compound with a molecular formula of C9H7NO2 and a molecular weight of 163.16 g/mol. It is a colorless, odorless solid that is insoluble in water. 4-methyl-1-oxophthalazin-2(1H)-yl)propanenitrile has been found to have a variety of biological activities and has been studied for its potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrilexophthalazin-2(1H)-yl)propanenitrile is not fully understood. However, it is believed to exert its biological effects by binding to and modulating the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, it has been found to inhibit the activity of certain enzymes involved in the inflammatory response, suggesting that it may also have anti-inflammatory effects.
Biochemical and Physiological Effects
3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrilexophthalazin-2(1H)-yl)propanenitrile has been found to possess a variety of biochemical and physiological effects. It has been found to possess antimicrobial, antifungal, and anti-inflammatory activities. In addition, it has been found to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Furthermore, it has been found to possess potential antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrilexophthalazin-2(1H)-yl)propanenitrile in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrilexophthalazin-2(1H)-yl)propanenitrile in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to use in certain types of experiments. In addition, it is highly unstable and can degrade quickly when exposed to light or heat.
Zukünftige Richtungen
Future research on 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrilexophthalazin-2(1H)-yl)propanenitrile should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should be conducted on the potential toxicity of 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrilexophthalazin-2(1H)-yl)propanenitrile and its effects on other biological processes. Furthermore, further research should be conducted on the potential synergistic effects of 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrilexophthalazin-2(1H)-yl)propanenitrile with other compounds. Finally, further research should be conducted on the potential use of 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrilexophthalazin-2(1H)-yl)propanenitrile as a drug delivery system.
Synthesemethoden
3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrilexophthalazin-2(1H)-yl)propanenitrile is synthesized by a two-step process. The first step involves the condensation of 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrilexophthalazin-2(1H)-yl)propanoic acid with ethyl chloroformate to form a mono-ester intermediate. The second step involves the reaction of the mono-ester intermediate with sodium hydroxide to form 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrilexophthalazin-2(1H)-yl)propanenitrile.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrilexophthalazin-2(1H)-yl)propanenitrile has been studied for its potential therapeutic applications. It has been found to possess antimicrobial, antifungal, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, 3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrilexophthalazin-2(1H)-yl)propanenitrile has been studied for its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.
Eigenschaften
IUPAC Name |
3-(4-methyl-1-oxophthalazin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-10-5-2-3-6-11(10)12(16)15(14-9)8-4-7-13/h2-3,5-6H,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPKYZKTSQSMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C12)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-1-oxophthalazin-2(1H)-yl)propanenitrile | |
CAS RN |
95174-97-3 |
Source


|
| Record name | 3-(4-METHYL-1-OXO-2(1H)-PHTHALAZINYL)PROPANENITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)
![3-{trimethyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}propanoic acid](/img/structure/B6611693.png)


![[6-(2-methylphenoxy)pyridin-3-yl]methanamine](/img/structure/B6611701.png)
![4-[(2-Methyl-1-oxopropyl)amino]benzenepropanoic acid](/img/structure/B6611715.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)

![1-[4-[2-[(2,5-Dimethylphenyl)sulfonyl]ethyl]-1-piperazinyl]ethanone](/img/structure/B6611737.png)
![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)

![Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate](/img/structure/B6611761.png)